![molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4](/img/structure/B173875.png)

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Übersicht

Beschreibung

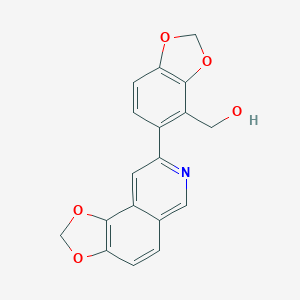

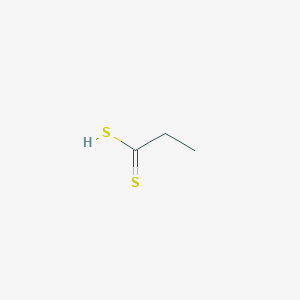

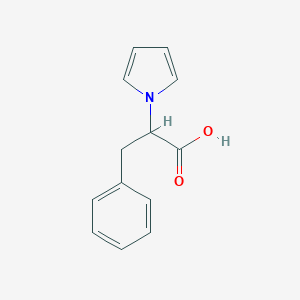

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .Wissenschaftliche Forschungsanwendungen

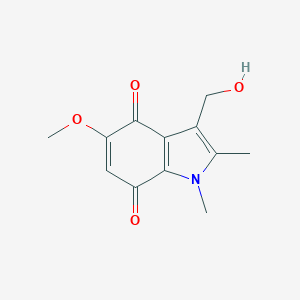

Synthesis and Anti-Inflammatory Activity : The compound 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile demonstrates potential in the realm of medicinal chemistry, particularly in synthesizing pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties. For instance, a study showcased the synthesis of various derivatives, including 6-chloromethylpyrazolo[3,4-d]pyrimdine and 4-amino-5-chloropyrazolo[3,4-b]pyridine, and their anti-inflammatory activities were evaluated using the carrageenan-induced paw edema test in rats, with indomethacin as the reference drug (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Cyclization Reactions and Structural Derivatives : A method was developed for preparing new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride, showcasing the compound's utility in creating structurally diverse heterocycles (Potapov et al., 2017).

Unexpected Formation of Pyrazolopyrimidines : An interesting synthesis phenomenon was observed when attempting to obtain 5-substituted tetrazoles from carbonitriles, leading to the formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives instead of the anticipated tetrazoles, highlighting the compound's unique reactivity and the potential for discovering new heterocyclic frameworks (Faria et al., 2013).

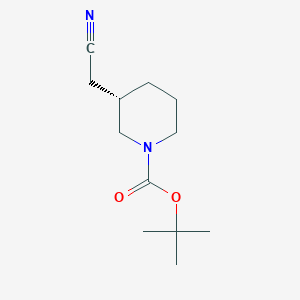

Molecular Structure Investigations : Studies on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, which share structural similarities with the compound of interest, provide insights into the molecular and crystal structures, stabilization interactions, and potential applications in various fields, including materials science and pharmaceuticals (Fathima et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

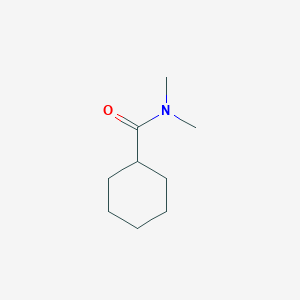

Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Similar compounds like 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Biochemical Pathways

Compounds with similar structures have been known to affect a wide range of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Similar compounds have shown a wide range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYMHXZLUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)